o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)-
Overview
Description
“o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)-” is a derivative of phenol and is an isomer of p-cresol and m-cresol . It is a colorless solid that is widely used as an intermediate in the production of other chemicals .
Synthesis Analysis
A comparative study on tert-butylation of cresols such as o-cresol, m-cresol, and p-cresol with tert-butyl alcohol was carried out over 30% 12-tungstophosphoricacid and 12-tungstosilicicacid supported onto neutral alumina in liquid phase under mild conditions . The catalysts show high activity in terms of % conversion and % selectivity for the products .Molecular Structure Analysis
The molecular structure of “o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)-” can be represented by the formula C11H16O .Chemical Reactions Analysis
The tertiary butylation of cresols with tertiary butyl alcohol is an industrially important reaction since it gives a variety of corresponding value-added products . Among these, tert-butylation of p-cresol is most important as the obtained products, o-tert-butyl-p-cresol, o-di-tert-butyl-p-cresol, are widely used in the production of varnish, resins, as antioxidants and polymerization inhibitors .Physical And Chemical Properties Analysis
“o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)-” is a colorless solid with a sweet, phenolic odor . It has a density of 1.0465 g cm−3, a melting point of 31 °C, and a boiling point of 191 °C . It is soluble in water, chloroform, ether, and CCl4 .Mechanism of Action
The mechanism of action involves the use of solid acids such as cation exchange resins, sulfated zirconia, zirconia supported heteropolyacids and tungsten oxide, modified K-10 are being evaluated for the tert-butylation of cresols . Heteropolyacids (HPAs) are promising solid acid catalysts due to their stronger Bronsted acidity and supported heteropolyacids have been gaining importance as alkylating and acylating catalysts .
Future Directions
properties
IUPAC Name |
4-tert-butyl-2-[(4-chlorophenyl)methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO/c1-17(2,3)14-6-9-16(19)13(11-14)10-12-4-7-15(18)8-5-12/h4-9,11,19H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXYMQVEBDBUGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173944 | |
Record name | o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)- | |
CAS RN |
20121-09-9 | |
Record name | o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020121099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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